2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitrophenyl group, an oxoethyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-20(2,24)12-11-14-3-5-16(6-4-14)19(23)27-13-18(22)15-7-9-17(10-8-15)21(25)26/h3-10,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXJDKJSNIVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate with sodium hydride (NaH) in hexane under reflux conditions for 48 hours . This reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential anticancer properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: A precursor in the synthesis of the target compound.
4-Nitrophenyl benzoate: Shares the nitrophenyl and benzoate ester groups but lacks the oxoethyl and hydroxy-methylbutynyl groups.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
